molecular formula C12H23N3O4 B1377334 Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate CAS No. 1384428-47-0

Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate

Cat. No. B1377334
CAS RN: 1384428-47-0
M. Wt: 273.33 g/mol
InChI Key: GXPIKHYVAWZOTD-UHFFFAOYSA-N
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Description

Acetic acid, also known as ethanoic acid, is a carboxylic acid with the chemical formula CH3COOH. It is the most common organic acid found in nature and is used in a wide variety of applications. Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate, also known as tert-butyl carbamate, is a derivative of acetic acid and is commonly used in laboratory experiments.

Scientific Research Applications

Stereoselective Synthesis in Organic Chemistry

An interesting application of a derivative of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate is in the stereoselective synthesis of pipecolic acid derivatives. A study demonstrated a cascade of reactions leading to the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing the use of a vinylfluoro group as an acetonyl cation equivalent under acidic conditions (Purkayastha et al., 2010).

Catalysis in Chemical Reactions

Another application is in the field of catalysis, where compounds like tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate are used. For example, zeolites and Keggin polyoxometallate clusters catalyze the carbonylation of alcohols and ethers to form carboxylic acids and esters, a process relevant in methanol carbonylation used to produce acetic acid (Cheung et al., 2006).

Metabolic Studies in Pharmacology

In pharmacology, tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate derivatives are used in metabolic studies. CP-533,536, a prostaglandin E2 agonist, was studied for its metabolism in human liver microsomes, involving major metabolic pathways like oxidation and N-dealkylation, crucial for understanding drug metabolism and interaction (Prakash et al., 2008).

Synthesis and Antimicrobial Activity

The synthesis of pyrrolidine derivatives and their antimicrobial activities also signify the importance of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate derivatives in medicinal chemistry. Microwave-assisted synthesis of such compounds yields potent antimicrobial agents, showcasing the compound's relevance in developing new pharmaceuticals (Sreekanth & Jha, 2020).

properties

IUPAC Name

acetic acid;tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;1-2(3)4/h7H,4-6H2,1-3H3,(H3,11,12);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIKHYVAWZOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCCC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384428-47-0
Record name tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
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Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
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Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
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Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
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Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate
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Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate

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